methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(tetrazol-1-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)6-8-2-4-9(5-3-8)14-7-11-12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPARRTUENUTMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
- Starting materials: Isocyanides and azides
- Catalysts: Often none, but sometimes Lewis acids or ionic liquids are employed to enhance yields
- Reaction conditions: Typically heated at 60–110°C in polar solvents like dimethylformamide (DMF) or DMSO
- Yield: Ranges from 82% to 94% depending on catalyst loading and reaction time
Example:
A study reported the synthesis of 1-substituted-1H-tetrazoles via cycloaddition of isocyanides with azides in DMSO at 80°C, using tributylmethylammonium chloride (TBMAC) as a catalyst. Increasing catalyst loading improved yields from 82% to 94% (see).
One-Pot Condensation of Sodium Azide with Substituted Amines
Another effective approach involves a one-pot condensation of sodium azide with substituted amines or related precursors, mediated by triethyl orthoformate. This method is particularly suitable for synthesizing tetrazoles with various substituents on the phenyl ring.
Procedure:
- Reagents: Sodium azide, substituted amines (e.g., 4-aminophenyl derivatives), triethyl orthoformate
- Catalyst: Tributylmethylammonium chloride (TBMAC)
- Solvent: DMSO
- Reaction conditions: Heated at 80°C for 1–2 hours
- Workup: Precipitation with crushed ice, filtration, and purification via silica gel chromatography
Data:
- Yields: Typically high, around 82–94%
- Reaction time: 75–120 minutes depending on substituents
Example:
The synthesis of 4-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)thiazole was achieved with an 82% yield after 75 minutes at 80°C in DMSO, demonstrating the efficiency of this method ().
Cycloaddition of Cyanide Derivatives and Hydrazoic Acid
The [3+2] cycloaddition between hydrazoic acid and nitrile derivatives is another classical route, especially for synthesizing 5-substituted tetrazoles.
Key Points:
- Starting materials: Nitriles or cyanide derivatives
- Reagents: Hydrazine derivatives, sodium azide
- Reaction conditions: Heating in dipolar aprotic solvents like DMF at 110°C
- Yields: Variable; optimized conditions can yield up to 80–90%
Example:
Reaction of cyanide derivatives with hydrazoic acid in DMF at 110°C produces 5-substituted tetrazoles efficiently, with yields around 85% ().
Synthesis from Amides via Mitsunobu and Azide Reactions
For the synthesis of 1,5-disubstituted tetrazoles, a multi-step process involves converting amides into suitable intermediates, then reacting with trimethylsilyl azide.
Procedure:
- Step 1: Formation of oxyphosphonium salts under Mitsunobu conditions
- Step 2: Reaction with trimethylsilyl azide
- Reaction conditions: Reflux in appropriate solvents such as dichloromethane or DMF
- Yields: Typically 50–70%, depending on the substrate
Example:
Conversion of amides to 1,5-disubstituted tetrazoles has been demonstrated with good yields, facilitating the synthesis of N-protected derivatives ().
Alternative Routes for Disubstituted Tetrazoles
Additional methods include reactions of hydrazides with thionyl chloride, subsequent oxidation, and coupling with potassium carbonate, providing access to 2,5-disubstituted tetrazoles.
Data:
- Reaction times: 12–24 hours
- Yields: Ranging from 49% to 82%
- Applications: These routes are useful for introducing specific substituents on the tetrazole ring for medicinal chemistry applications ().
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|---|
| Cycloaddition of isocyanides and azides | Isocyanides, azides | No catalyst or Lewis acids | DMSO, DMF | 60–110°C | 82–94% | Efficient for mono-substituted tetrazoles |
| One-pot condensation | Substituted amines, sodium azide | TBMAC | DMSO | 80°C | 82–94% | Suitable for phenyl derivatives |
| Cyanide-azide cycloaddition | Nitriles, hydrazoic acid | None | DMF | 110°C | 85% | Classical route for 5-substituted tetrazoles |
| Amide to tetrazole | Amides | Trimethylsilyl azide | Dichloromethane, DMF | Reflux | 50–70% | Multi-step, versatile |
| Hydrazide oxidation | Hydrazides | Thionyl chloride, potassium carbonate | Ethanol, DMF | 12–24 h | 49–82% | For disubstituted tetrazoles |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains. The tetrazole moiety is known to enhance biological activity through its ability to mimic the structure of nucleotides, which can interfere with microbial DNA synthesis.
Case Study: Synthesis of Antibacterial Agents
A research study synthesized derivatives of this compound and evaluated their antibacterial efficacy. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications to the tetrazole ring could enhance potency.
Agricultural Applications
Pesticidal Properties
The compound has been investigated for its potential use as a pesticide. Its structure allows it to interact with specific biological targets in pests, leading to disruption of their metabolic processes. This makes it a candidate for developing novel agrochemicals.
Case Study: Insecticidal Activity
In a field trial, formulations containing this compound were tested against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls. The compound's low toxicity to non-target organisms highlights its potential for sustainable agriculture.
Material Science
Polymer Chemistry
this compound can be utilized in the development of advanced materials. Its unique chemical properties allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical strength.
Case Study: Development of High-Performance Polymers
Research focused on incorporating this compound into polycarbonate matrices resulted in materials with improved thermal and mechanical properties. The modified polymers exhibited higher resistance to thermal degradation and better impact strength compared to unmodified polycarbonates.
Mechanism of Action
The mechanism of action of methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring can act as a bioisostere, replacing carboxylic acids in drug molecules, thereby enhancing their stability and bioavailability . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include compounds with triazole rings (1,2,3- or 1,2,4-triazoles), variations in substituents (e.g., halogens, trifluoromethoxy groups), and alternative ester groups (e.g., ethyl, benzyl). Below is a comparative analysis:
Key Observations:
- Tetrazole vs. Triazole: Tetrazoles exhibit higher acidity (pKa ~4.9) compared to triazoles (pKa ~8–10), enhancing hydrogen-bonding capacity and bioavailability .
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase electrophilicity and stability under oxidative conditions.
- Ester Groups: Methyl esters (target compound) hydrolyze slower than ethyl esters (e.g., ), influencing metabolic stability .
Physicochemical Properties
Notes:
- The tetrazole’s polarity enhances aqueous solubility compared to non-polar triazole derivatives but remains lower than carboxylic acid analogues (e.g., ) due to the methyl ester.
- Stability differences highlight tetrazoles’ utility in acidic environments (e.g., gastrointestinal drug delivery) .
Biological Activity
Methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17N5
- Molecular Weight : 279.33968 g/mol
- CAS Number : Not specified in the sources but can be found in chemical databases.
The compound contains a tetrazole moiety, which is known for its biological significance. Tetrazoles have been associated with various pharmacological activities, including:
- Antimicrobial Activity : Tetrazole derivatives have shown promising results against various bacterial and fungal strains. The mechanism often involves interference with microbial metabolism or cell wall synthesis.
- Cancer Therapeutics : Compounds with similar structures have been explored for their ability to inhibit specific proteins involved in cancer cell proliferation. For instance, some tetrazole derivatives inhibit the HSET (KIFC1) protein that clusters centrosomes in cancer cells, leading to multipolar spindle formation and subsequent cell death .
Antimicrobial Effects
Studies indicate that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory (MIC 2 μg/ml) | |
| Candida albicans | Moderate | |
| Escherichia coli | Moderate |
Anticancer Properties
Research has highlighted the potential of tetrazole-containing compounds in targeting cancer cells. For example:
- In vitro studies have shown that compounds similar to this compound can induce multipolar mitotic spindles in centrosome-amplified cancer cells. This leads to increased cell death rates due to improper cell division .
Study 1: Antimicrobial Evaluation
A study conducted on a series of tetrazole derivatives demonstrated that this compound exhibited significant antifungal activity against fluconazole-resistant strains of Candida. The compound was tested using standard broth microdilution methods .
Study 2: Cancer Cell Line Testing
In a separate study focusing on human colon cancer cell lines (DLD1), this compound was shown to increase multipolarity in cells treated with HSET inhibitors. This effect was correlated with reduced viability in centrosome-amplified cells compared to diploid controls .
Q & A
Q. What are the established synthetic routes for methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the tetrazole ring to the phenyl backbone and (2) esterification.
- Tetrazole Formation : The tetrazole group can be introduced via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Microwave-assisted synthesis (e.g., 100–110°C, 30–60 minutes) improves yield and reduces side products .
- Esterification : The acetic acid moiety is esterified using methanol and a catalyst (e.g., H₂SO₄ or DCC). Building blocks like methyl 2-(tetrazolyl)acetate derivatives (e.g., methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate) can serve as precursors .
- Optimization : Reaction efficiency is enhanced by controlling stoichiometry (e.g., 1:1.2 molar ratio of nitrile to NaN₃), using polar aprotic solvents (DMF or DMSO), and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the tetrazole ring planarity and ester geometry. Refinement programs like SHELXL are used to validate data .
- Spectroscopy :
- IR : Peaks at ~1700 cm⁻¹ (C=O ester) and ~2500 cm⁻¹ (tetrazole N-H stretch) .
- ¹H/¹³C NMR : Methyl ester protons appear at δ ~3.6–3.8 ppm; aromatic protons (tetrazole-substituted phenyl) resonate at δ ~7.8–8.2 ppm .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 54.1%, H: 4.3%, N: 24.1%) .
Advanced Research Questions
Q. What methodologies are used to analyze impurities in this compound, and how are acceptance limits determined?
- Methodological Answer : Impurity profiling follows pharmacopeial guidelines:
- HPLC Analysis :
| Column | Mobile Phase | Detection (nm) | Impurity Limit (%) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile/Water (60:40) | 254 | ≤1.0 (total) |
- Response Factors : Relative retention times (RRT) for impurities (e.g., RRT 0.88–0.95) are calibrated against reference standards .
- Validation : System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) ensure reproducibility .
Q. How do computational models predict the reactivity of the tetrazole ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic properties:
- HOMO-LUMO Analysis : The tetrazole ring exhibits high electron density (HOMO ~ -6.5 eV), making it prone to electrophilic substitution.
- NBO Charges : Negative charges on tetrazole nitrogen atoms (-0.45 e) suggest nucleophilic reactivity at the 1-position .
- MD Simulations : Solvent interactions (e.g., water vs. DMSO) predict stability under physiological conditions .
Q. What strategies improve the compound’s stability during in vitro assays?
- Methodological Answer : Stability is assessed via:
- pH Studies : The compound degrades rapidly at pH >8 (ester hydrolysis). Buffers (pH 6–7.4) are recommended for bioassays .
- Thermal Stability : Storage at -20°C in anhydrous DMSO prevents decomposition (t₁/₂ >6 months) .
- Light Sensitivity : Amber glassware minimizes photodegradation of the tetrazole moiety .
Q. How is this compound utilized as a bioisostere in medicinal chemistry?
- Methodological Answer : The tetrazole group mimics carboxylic acids (pKa ~4.9 vs. ~2.5 for COOH), enhancing metabolic stability:
- SAR Studies : Modifying the phenylacetate chain (e.g., replacing methyl with ethyl) alters pharmacokinetic profiles .
- Enzyme Binding : Docking simulations (e.g., AutoDock Vina) show hydrogen bonding between tetrazole nitrogen and protease active sites (ΔG ~ -8.2 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
